Pneumocandin A0

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

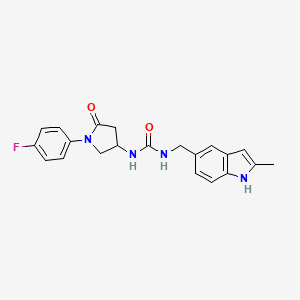

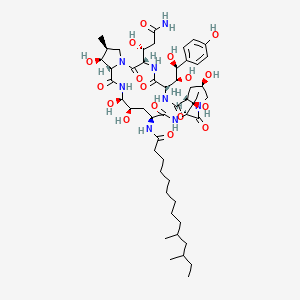

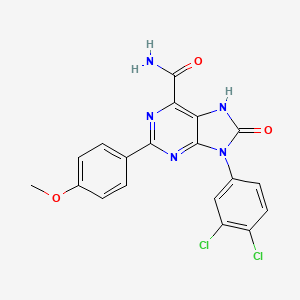

Pneumocandin A0 is an antifungal lipohexapeptide belonging to the echinocandin family. It is produced by the filamentous fungus Glarea lozoyensis and serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug . Pneumocandins inhibit the enzyme β-1,3-glucan synthase, which is crucial for fungal cell wall synthesis, leading to osmotic instability and cell lysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis . The production process can be optimized through genetic manipulation, random mutagenesis, and fermentation optimization . The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis under controlled conditions. The process includes optimizing the medium composition, temperature, and pH to maximize yield . Advances in metabolic engineering and strain selection have significantly increased the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties or reduce side effects.

Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and specific solvents to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound include various analogues with improved pharmacological properties . These analogues are often more effective against a broader range of fungal pathogens and have reduced toxicity.

Wissenschaftliche Forschungsanwendungen

Pneumocandin A0 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying nonribosomal peptide synthesis and polyketide synthesis . In biology, it is used to investigate fungal cell wall synthesis and the mechanisms of antifungal resistance . In medicine, this compound is a precursor for caspofungin, which is used to treat invasive fungal infections . Industrially, it is produced on a large scale for pharmaceutical applications .

Wirkmechanismus

Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting the enzyme β-1,3-glucan synthase . This enzyme is responsible for synthesizing β-1,3-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to the depletion of β-1,3-glucan, resulting in osmotic instability and cell lysis . The molecular targets and pathways involved include the catalytic unit of β-1,3-glucan synthase and associated regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

Pneumocandin A0 is part of the echinocandin family, which includes other similar compounds such as pneumocandin B0, echinocandin B, and FR901370 . Compared to these compounds, this compound is unique due to its specific structure and the efficiency with which it can be converted into caspofungin . Other echinocandins, such as micafungin and anidulafungin, are also derived from similar lipohexapeptides but have different pharmacological profiles and clinical applications .

Eigenschaften

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQUSLQYURJBIT-MFKXNLKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)

![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)

![1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one](/img/structure/B2769824.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)

![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2769832.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2769835.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2769836.png)